3,5-Dibromoanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

,5-Dibromoanisole is an organic compound synthesized through various methods, including the bromination of anisole (methoxybenzene) with different brominating agents like bromine or N-bromosuccinimide.

Researchers often characterize the synthesized 3,5-Dibromoanisole using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications:

Due to its unique chemical structure with two bromine atoms and a methoxy group, 3,5-Dibromoanisole has been explored in various scientific research areas, including:

- Intermediate in Organic Synthesis: 3,5-Dibromoanisole can serve as a building block for the synthesis of more complex molecules due to the reactivity of the bromine atoms. Researchers have utilized it in the preparation of pharmaceuticals, flame retardants, and liquid crystals.

- Study of Material Properties: The presence of bromine atoms and the methoxy group in 3,5-Dibromoanisole can influence its physical and chemical properties. Scientists have investigated its properties like thermal stability, electrical conductivity, and self-assembly behavior, aiming to develop new functional materials.

- Environmental Studies: As an emerging contaminant, 3,5-Dibromoanisole has been detected in environmental samples, raising concerns about its potential impact on ecosystems. Researchers are studying its environmental fate, transport, and degradation mechanisms to understand its environmental behavior.

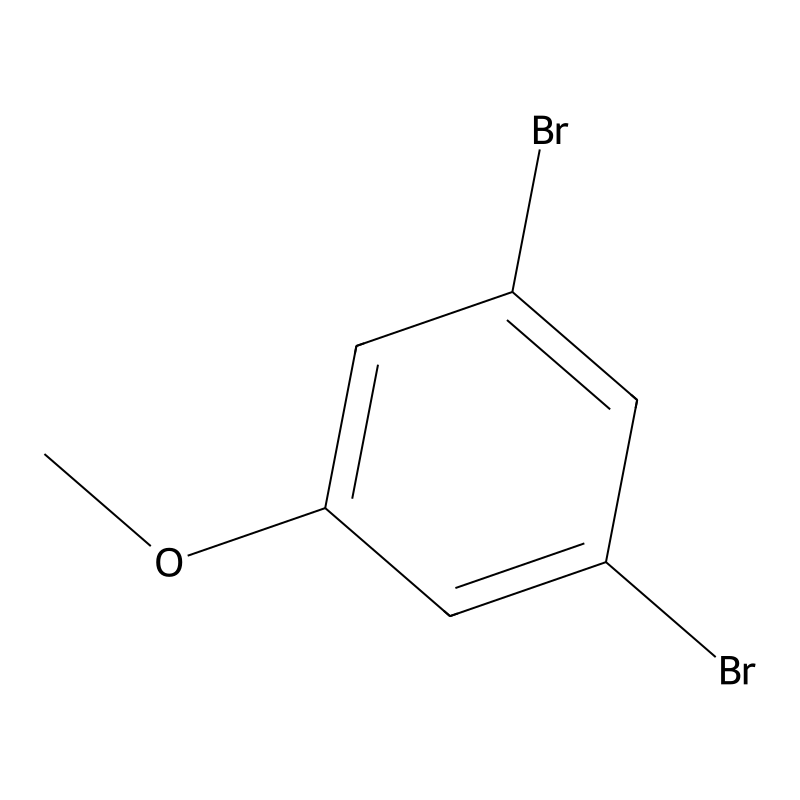

3,5-Dibromoanisole is an organic compound with the molecular formula C₇H₆Br₂O and a molecular weight of 265.93 g/mol. It is classified as a dibromo derivative of anisole, featuring bromine atoms at the 3 and 5 positions of the aromatic ring. This compound appears as a solid at room temperature and is typically stored under refrigerated conditions (0-10°C) to maintain its stability .

The structure of 3,5-dibromoanisole consists of a methoxy group (-OCH₃) attached to a benzene ring that has two bromine substituents. This configuration imparts unique chemical properties, making it valuable in various synthetic applications.

- Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles, leading to various substituted products.

- Electrophilic Aromatic Substitution: The presence of the methoxy group activates the aromatic ring towards electrophilic substitution, allowing for further functionalization.

- Cross-Coupling Reactions: It can serve as a coupling partner in reactions such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds .

These reactions underline its utility as an intermediate in organic synthesis.

Research indicates that 3,5-dibromoanisole may exhibit biological activity, particularly in antimicrobial and antifungal contexts. Some studies suggest that compounds with similar structures can possess inhibitory effects on certain pathogens, although specific data on 3,5-dibromoanisole's biological activity remains limited. Its derivatives might show promise in pharmaceutical applications due to their potential bioactivity .

Several methods exist for synthesizing 3,5-dibromoanisole:

- Bromination of Anisole: Anisole can be treated with bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions.

- Direct Bromination: Using brominating agents like N-bromosuccinimide (NBS) allows for selective bromination at desired positions on the aromatic ring.

- Metal-Catalyzed Cross-Coupling: This method involves coupling brominated intermediates with methoxybenzene using palladium or nickel catalysts .

These synthesis routes highlight the versatility and accessibility of 3,5-dibromoanisole in laboratory settings.

3,5-Dibromoanisole serves multiple purposes in various fields:

- Organic Synthesis: It is widely used as an intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its derivatives may have potential applications in drug development due to their biological activities.

- Material Science: The compound can be utilized in creating functionalized polymers or materials with specific properties .

The diverse applications underscore its significance in both academic research and industrial processes.

Interaction studies involving 3,5-dibromoanisole focus on its reactivity with other chemical species. For instance:

- Reactivity with Nucleophiles: The compound's bromine substituents can react with nucleophiles such as amines or thiols, leading to the formation of new compounds.

- Electrophilic Interactions: The methoxy group enhances the electrophilic character of the aromatic ring, facilitating further reactions with electrophiles .

These interactions are essential for understanding its behavior in synthetic chemistry.

When comparing 3,5-dibromoanisole to similar compounds, several notable examples include:

- Anisole (C₇H₈O): The parent compound lacking bromine substituents; it serves as a baseline for evaluating the effects of bromination.

- 2-Bromoanisole (C₇H₈BrO): Contains one bromine atom at the ortho position; useful for studying positional effects on reactivity.

- 4-Bromoanisole (C₇H₈BrO): Features a bromine atom at the para position; allows comparison of substitution effects relative to 3,5-dibromoanisole.

Comparison TableCompound Molecular Formula Key Features 3,5-Dibromoanisole C₇H₆Br₂O Two bromines at 3 and 5 positions Anisole C₇H₈O No halogen substituents 2-Bromoanisole C₇H₈BrO One bromine at ortho position 4-Bromoanisole C₇H₈BrO One bromine at para position

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 3,5-Dibromoanisole | C₇H₆Br₂O | Two bromines at 3 and 5 positions |

| Anisole | C₇H₈O | No halogen substituents |

| 2-Bromoanisole | C₇H₈BrO | One bromine at ortho position |

| 4-Bromoanisole | C₇H₈BrO | One bromine at para position |

The presence of two bromine atoms in 3,5-dibromoanisole distinguishes it from these other compounds by enhancing its reactivity and potential applications in synthesis.

The first documented synthesis of 3,5-dibromoanisole dates to the mid-20th century, coinciding with advancements in electrophilic aromatic substitution techniques. Early methods involved direct bromination of anisole using bromine (Br₂) in the presence of Lewis acids like iron(III) bromide (FeBr₃). However, these approaches often yielded regioselectivity challenges, prompting the development of modern catalytic strategies.

The compound’s PubChem entry (CID 11021812) was created in 2006, reflecting its formal recognition in chemical databases. Recent patent filings, such as CN102399159A (2011), highlight innovations in its synthetic pathways, particularly for derivatives like 3,5-dibromo-2-aminobenzaldehyde.

Significance in Organic Chemistry

3,5-Dibromoanisole serves as a critical building block in organic synthesis. Its bromine atoms act as leaving groups, enabling participation in:

- Suzuki-Miyaura Couplings: Palladium-catalyzed cross-couplings with boronic acids to form biaryl structures.

- Nucleophilic Aromatic Substitutions: Reactions with amines or alkoxides to generate substituted anisoles.

- Metalation Reactions: Lithium-halogen exchange to create organometallic intermediates.

A 2004 study demonstrated its utility in synthesizing polyphenylene dendrimers, which exhibit applications in optoelectronics. Additionally, its methoxy group enhances solubility in polar solvents, facilitating reactions in homogeneous phases.

Research Trends and Bibliometric Analysis

An analysis of recent publications (2016–2025) reveals growing interest in 3,5-dibromoanisole’s applications:

The compound’s commercial availability from suppliers like Sigma-Aldrich (97% purity) and TCI Chemicals (>98% purity) has further propelled its adoption in industrial settings.

Classical Synthetic Routes

Bromination of Anisole

The direct bromination of anisole (methoxybenzene) represents the foundational method for synthesizing 3,5-dibromoanisole. This electrophilic aromatic substitution (EAS) reaction leverages the activating effect of the methoxy group, which directs incoming electrophiles to the ortho and para positions. However, achieving 3,5-dibromoanisole requires precise control over reaction conditions to ensure sequential bromination at the meta positions relative to the methoxy group.

In classical protocols, anisole undergoes bromination using molecular bromine ($$ \text{Br}2 $$) in the presence of a Lewis acid catalyst such as iron(III) bromide ($$ \text{FeBr}3 $$) [5]. The first bromination typically occurs at the para position, yielding 4-bromoanisole. Subsequent bromination introduces a second bromine atom at the meta position relative to the methoxy group, facilitated by the electron-withdrawing effect of the first bromine substituent. This step often requires elevated temperatures (60–80°C) and excess bromine to drive the reaction to completion [3] [4].

A study by Scott and Maitland demonstrated that acid-catalyzed bromination using N-bromoacylanilides (NBAAs) and carboxylic acids modulates isomer distributions. For instance, pairing N-bromoacetanilide with trifluoroacetic acid in chloroform yielded 4-bromoanisole as the primary product, with trace amounts of 2-bromoanisole [3]. Achieving 3,5-dibromoanisole via this route necessitates iterative bromination under carefully optimized conditions to override the inherent para-directing influence of the methoxy group.

Methoxylation of Dibromoaromatics

An alternative classical route involves introducing the methoxy group into pre-brominated aromatic systems. For example, 3,5-dibromophenol undergoes O-methylation using methylating agents such as methyl iodide ($$ \text{CH}3\text{I} $$) or dimethyl sulfate ($$ (\text{CH}3)2\text{SO}4 $$) in the presence of a base (e.g., potassium carbonate). This nucleophilic substitution reaction proceeds via the formation of a phenoxide intermediate, which reacts with the methylating agent to yield 3,5-dibromoanisole [4].

This method circumvents the regioselectivity challenges of direct bromination but requires access to 3,5-dibromophenol, which itself demands multi-step synthesis. Despite this limitation, the approach remains valuable for laboratories prioritizing functional group compatibility over step economy.

Modern Synthetic Approaches

Catalytic Methods

Contemporary strategies employ transition metal catalysts to enhance regioselectivity and reduce reaction times. Palladium and copper complexes, for instance, facilitate cross-coupling reactions that introduce bromine atoms at specific positions. A notable advancement involves the use of N-bromosuccinimide (NBS) in combination with silica gel as a heterogeneous catalyst. This system promotes regioselective bromination of anisole in acetonitrile, achieving 95% yield of 4-bromoanisole under mild conditions (25°C, 1 hour) [4]. Sequential application of this method enables the synthesis of 3,5-dibromoanisole with minimal by-products.

Additionally, enzymatic bromination using haloperoxidases has emerged as an eco-friendly alternative. These biocatalysts selectively brominate aromatic rings in aqueous media, though industrial adoption remains limited by enzyme stability and cost [6].

Green Chemistry Alternatives

Green synthesis methodologies prioritize solvent reduction and renewable reagents. Microwave-assisted bromination, for example, accelerates reaction kinetics while minimizing energy consumption. A protocol using NBS and alumina-supported cerium(IV) ammonium nitrate ($$ \text{Ce(NH}4\text{)}2(\text{NO}3)6 $$) achieves 90% conversion of anisole to 4-bromoanisole within 10 minutes, with subsequent bromination yielding 3,5-dibromoanisole [4].

Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ($$ \text{[BMIM]Br} $$), also serve as recyclable solvents and bromine sources, reducing waste generation. These systems enable bromination at room temperature with high atom economy [6].

Industrial Scale Production Considerations

Scaling 3,5-dibromoanisole synthesis necessitates balancing cost, safety, and efficiency. Key considerations include:

- Catalyst Recovery: Heterogeneous catalysts (e.g., silica gel, alumina) are preferred for their reusability and ease of separation.

- Waste Management: Bromination generates corrosive by-products (e.g., HBr), requiring neutralization and recycling systems.

- Process Intensification: Continuous-flow reactors enhance heat and mass transfer, enabling safer handling of exothermic bromination reactions [6].

Industrial protocols often favor the classical bromination route due to its simplicity, though modern catalytic methods are gaining traction for their sustainability advantages.

Purification Techniques and Challenges

Purifying 3,5-dibromoanisole poses challenges due to its structural similarity to by-products like 2,4-dibromoanisole and residual starting materials. Common techniques include:

- Recrystallization: Using ethanol-water mixtures to isolate high-purity crystals.

- Column Chromatography: Silica gel columns with hexane-ethyl acetate eluents resolve positional isomers.

- Distillation: Vacuum distillation removes low-boiling impurities but risks thermal decomposition.

Recent advances in membrane-based separation technologies offer improved selectivity for industrial applications, though scalability remains a hurdle [6].

XLogP3

GHS Hazard Statements

H301 (97.56%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic